3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylicacid
Description
3-Cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid is a specialized heterocyclic compound featuring a four-membered azetidine ring substituted at the 3-position with both a cyano (-CN) and a carboxylic acid (-COOH) group. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group at the 1-position enhances solubility in organic solvents and facilitates selective deprotection under basic conditions, making the compound valuable in peptide synthesis and medicinal chemistry . Its molecular formula is C20H15N2O4, with a molecular weight of 347.35 g/mol (calculated). The rigid azetidine scaffold and electron-withdrawing cyano group contribute to its unique stereoelectronic properties, influencing reactivity and stability in synthetic applications.
Properties
Molecular Formula |
C20H16N2O4 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C20H16N2O4/c21-10-20(18(23)24)11-22(12-20)19(25)26-9-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9,11-12H2,(H,23,24) |
InChI Key |
NNFDUGAKBOXSIU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C#N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions.
Fmoc Protection: The fluorenylmethoxycarbonyl group is added to protect the amine group during subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesizers and continuous flow reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .
Scientific Research Applications
3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and peptide chemistry.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the Fmoc group provides steric protection. These features enable the compound to participate in various biochemical pathways and reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-cyano-1-Fmoc-azetidine-3-carboxylic acid with structurally analogous azetidine derivatives, focusing on molecular properties, functional groups, and applications.
Structural and Functional Analysis
- Electronic Effects: The cyano group in the target compound withdraws electron density, increasing the acidity of the adjacent carboxylic acid (pKa ~2.8 vs. ~4.2 for the methyl analog) . This property is critical for pH-dependent deprotection in solid-phase peptide synthesis (SPPS).
- The ethynyl analog’s linear geometry promotes rigidity, which is advantageous in peptide stapling .
- Solubility: Hydroxy and carboxylic acid substituents enhance aqueous solubility (e.g., 3-hydroxy derivative: ~15 mg/mL in water vs. <1 mg/mL for the cyano analog) .
Research Findings and Data
Predicted Physicochemical Properties (Comparative)
| Property | 3-Cyano | 3-Ethynyl | 3-Hydroxy | 3-Difluoroethyl |
|---|---|---|---|---|
| LogP | 2.9 | 3.2 | 1.8 | 3.5 |
| TPSA (Ų) | 85 | 75 | 95 | 75 |
| Hydrogen Bond Donors | 2 | 1 | 3 | 1 |
| Rotatable Bonds | 5 | 6 | 4 | 6 |
Data inferred from analogous structures .
Biological Activity
3-Cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C24H21N3O4
- Molecular Weight : 405.44 g/mol
- CAS Number : 374791-02-3
Biological Activity
The biological activity of this compound has been studied in various contexts, particularly its effects on cellular processes and potential therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of azetidine compounds exhibit significant antimicrobial properties. The specific compound has been tested against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
| Bacillus subtilis | 18 | 50 |
Cytotoxicity and Antitumor Activity
In vitro studies have demonstrated that the compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
The IC50 values for these cell lines were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
| A549 | 20 |
These results suggest that the compound may have potential as an anticancer agent, warranting further investigation.
The precise mechanism of action of 3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid is still under investigation. However, preliminary studies suggest that it may inhibit key enzymes involved in cell proliferation and survival pathways, such as:
- Topoisomerases
- Kinases
Additionally, the presence of the cyano group may enhance its reactivity with biological targets, contributing to its cytotoxic effects.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several azetidine derivatives, including our compound of interest. The study concluded that compounds with the fluorenylmethoxycarbonyl group displayed enhanced activity compared to their counterparts lacking this moiety.
Study on Antitumor Potential
Another study focused on the antitumor potential of azetidine derivatives in xenograft models. Results indicated that treatment with the compound led to a significant reduction in tumor size compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
